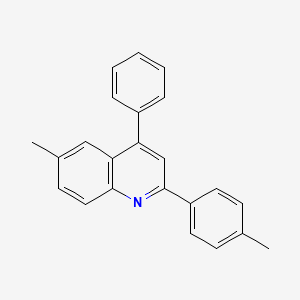

6-Methyl-2-(4-methylphenyl)-4-phenylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, the preparation method of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid involves reacting 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent . The method is noted for its mild reaction conditions, simple operation, and suitability for both laboratory synthesis and large-scale industrial production .Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(4-methylphenyl)-4-phenylquinoline” can be represented by the linear formula C24H19NO2 . The molecular weight is 353.425 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Quinoline derivatives, such as 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline, are often synthesized through various chemical reactions and serve as intermediates or key components in the synthesis of more complex molecules. For example, the study by Al-Issa (2012) discusses the synthesis of pyridine and fused pyridine derivatives, showcasing the versatility of quinoline compounds in organic synthesis. The reaction of specific precursors can afford isoquinoline derivatives, demonstrating the potential of quinoline derivatives in the construction of complex organic frameworks S. A. Al-Issa, Molecules, 2012.

Biological Applications

Quinoline derivatives have shown significant biological activities, including their role as tubulin polymerization inhibitors, which is crucial in cancer research. For instance, Gastpar et al. (1998) identified methoxy-substituted 3-formyl-2-phenylindoles, related to quinoline structures, that inhibit tubulin polymerization, a key process in cell division, highlighting their potential as anticancer agents R. Gastpar, M. Goldbrunner, D. Marko, E. von Angerer, Journal of medicinal chemistry, 1998.

Material Science and Photophysics

In the field of materials science, quinoline derivatives have been used to develop new polymers with specific optical properties. Jenekhe et al. (2001) synthesized donor−acceptor conjugated copolymers incorporating quinoline units, which exhibit significant intramolecular charge transfer and solvatochromism, making them interesting materials for optoelectronic applications S. Jenekhe, Liangde Lu, Maksudul M. Alam, Macromolecules, 2001.

Sensing and Detection

Quinoline derivatives are also utilized in the development of sensors for various applications. Sun et al. (2018) constructed a two-photon fluorescent probe based on a quinoline derivative for detecting dithiothreitol (DTT), demonstrating the utility of quinoline structures in sensitive and selective chemical sensing Tong-Yan Sun, Lili Xia, Jinxin Huang, Yueqing Gu, Peng Wang, Talanta, 2018.

Wirkmechanismus

Mode of Action

The exact mode of action of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to understand these interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline are not well-studied. These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action. More research is needed to understand the pharmacokinetics of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline interacts with its targets and exerts its effects. Specific information about how these factors influence this compound is currently lacking .

Eigenschaften

IUPAC Name |

6-methyl-2-(4-methylphenyl)-4-phenylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N/c1-16-8-11-19(12-9-16)23-15-20(18-6-4-3-5-7-18)21-14-17(2)10-13-22(21)24-23/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEWVPHFHAJXGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(4-methylphenyl)-4-phenylquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2915517.png)

![2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B2915519.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915524.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2915530.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2915536.png)

![2-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2915539.png)